molecular formula C21H21Cl2NO5 B1662882 Flavopiridol hydrochloride CAS No. 131740-09-5

Flavopiridol hydrochloride

Cat. No.: B1662882
CAS No.: 131740-09-5
M. Wt: 438.3 g/mol
InChI Key: LGMSNQNWOCSPIK-KELGLJHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Flavopiridol hydrochloride, also known as Alvocidib, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating cell cycle progression, apoptosis, and other cellular processes . Flavopiridol also targets other kinases, contributing to its broad-spectrum activity .

Mode of Action

This compound exhibits its therapeutic effects by inhibiting the kinase activity of its targets. It competes with ATP to inhibit CDKs, including CDK1, CDK2, and CDK4 . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it induces apoptosis, or programmed cell death, in non-small lung cancer cells .

Biochemical Pathways

Flavopiridol affects multiple biochemical pathways due to its interaction with CDKs and other kinases. It inhibits various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process . It also suppresses the formation of new blood vessels by decreasing VEGF secretion, suppressing MAPK pathways, and decreasing the secretion of MMP proteins .

Pharmacokinetics

It is known that it exhibits antiproliferative activity in several solid cancer cells . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on its bioavailability.

Result of Action

This compound’s action results in a decrease in cell proliferation and an increase in apoptosis . It reduces the levels of cell cycle proteins CDK9 and MCL1, leading to cell cycle arrest . It also decreases the in vitro ability of cancer cells to form colonies and impedes migration . Furthermore, it induces mitochondrial dysfunction and oxidative stress, as well as increasing BAX/BCL2 and pCDK1 levels .

Action Environment

It is known that the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, including mutations in genes like idh1

Chemical Reactions Analysis

Types of Reactions: Alvocidib hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in alvocidib hydrochloride.

    Substitution: The chloro group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of alvocidib hydrochloride.

Comparison with Similar Compounds

    Roscovitine: Another CDK inhibitor with a similar mechanism of action.

    Dinaciclib: A potent inhibitor of CDKs, including CDK1, CDK2, CDK5, and CDK9.

    Palbociclib: A selective inhibitor of CDK4 and CDK6.

Uniqueness: Alvocidib hydrochloride is unique in its potent inhibition of CDK9, which plays a crucial role in transcriptional regulation . This specificity makes it particularly effective in targeting cancer cells that rely on CDK9 for survival .

Biological Activity

Flavopiridol hydrochloride, a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum, is recognized primarily as a potent inhibitor of cyclin-dependent kinases (CDKs). Its biological activity has been extensively studied in the context of cancer therapy, particularly due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of flavopiridol, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Flavopiridol exerts its biological effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. The compound has demonstrated preferential activity against CDK9, with reported IC50 values ranging from 6 to 25 nM for CDK9 and 84 to 200 nM for CDK2 . By inhibiting these kinases, flavopiridol disrupts several cellular processes:

  • Cell Cycle Arrest : Flavopiridol induces G1 and G2 phase arrest by inhibiting CDK1, CDK2, and CDK4. This prevents cells from progressing to the synthesis (S) and metaphase (M) phases of the cell cycle .
  • Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, it increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling .
  • Transcriptional Regulation : Flavopiridol inhibits RNA polymerase II phosphorylation by targeting CDK9, thereby suppressing transcriptional activity related to cell survival and proliferation .

Efficacy in Cancer Models

Flavopiridol has shown significant anti-cancer activity across various preclinical and clinical studies. Below is a summary of its efficacy in specific cancer types:

Cancer Type IC50 (nM) Mechanism Outcome
Acute Myeloid Leukemia (AML)25-160Inhibition of CDK9 and induction of apoptosisSignificant tumor reduction in xenograft models; granted orphan drug status by FDA .
Anaplastic Thyroid Cancer (ATC)<100Cell cycle arrest and decreased migrationReduced tumor volume in patient-derived xenograft models; effective in vitro .
Breast Cancer25-160Inhibition of cyclin D1 and activation of caspasesPotent growth inhibition observed .
Lung Cancer25-160Induction of apoptosis via mitochondrial pathwaysEffective against various lung cancer cell lines .

Clinical Trials

Flavopiridol was the first CDK inhibitor to enter clinical trials, with initial studies starting in 1994. These trials have explored its use both as a monotherapy and in combination with other chemotherapeutic agents. Notable findings include:

  • Combination Therapies : Flavopiridol has shown synergistic effects when combined with drugs such as gemcitabine and doxorubicin, enhancing overall anti-tumor efficacy .
  • Dosing Regimens : Various infusion schedules have been tested, with continuous infusion over 72 hours being one of the most studied regimens. Recent trials are also investigating shorter infusion times to achieve higher peak concentrations .

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with flavopiridol treatment:

  • Case Study on AML : A patient with relapsed AML treated with flavopiridol showed a significant reduction in blast cells after a regimen combining flavopiridol with standard chemotherapy. The patient achieved partial remission, demonstrating the compound's potential effectiveness .
  • Anaplastic Thyroid Cancer : In a study involving ATC cell lines, flavopiridol treatment resulted in reduced colony formation and migration capabilities. This suggests its potential as a novel therapeutic option for this aggressive cancer type .
  • Combination Therapy with Topoisomerase Inhibitors : Flavopiridol enhanced the effects of topoisomerase I inhibitors by suppressing Rad51 expression in a p53-dependent manner, indicating its role in overcoming resistance mechanisms in certain cancers .

Properties

CAS No.

131740-09-5

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1

InChI Key

LGMSNQNWOCSPIK-KELGLJHESA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Isomeric SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Appearance

Solid powder

Key on ui other cas no.

131740-09-5

Pictograms

Irritant

Purity

> 98%

Synonyms

Alvocidib;  Alvocidib hydrochloride;  Flavopiridol;  HL 275;  HL-275;  HMR 1275;  HMR-1275;  L 86 8275;  L86-8275;  MDL 107,826A;  MDL 107826A;  MDL-107826A;  NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopiridol hydrochloride
Reactant of Route 2
Flavopiridol hydrochloride
Reactant of Route 3
Flavopiridol hydrochloride
Reactant of Route 4
Flavopiridol hydrochloride
Reactant of Route 5
Flavopiridol hydrochloride
Reactant of Route 6
Flavopiridol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.